1-Phosphapropene

Photoelectron Spectroscopy Phosphaalkene Electronic Structure Frontier Orbital Energetics

1-Phosphapropene (ethylidenephosphane, C₂H₅P, MW 60.03 g/mol) is the simplest methyl-substituted phosphaalkene, featuring a genuine P=C double bond. As the direct phosphorus analogue of propene, it belongs to the class of low-coordinate organophosphorus compounds that serve as foundational models for understanding P=C bonding, electronic structure, and reactivity.

Molecular Formula C2H5P
Molecular Weight 60.03 g/mol
CAS No. 107257-40-9
Cat. No. B008666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phosphapropene
CAS107257-40-9
Synonyms1-Phosphapropene
Molecular FormulaC2H5P
Molecular Weight60.03 g/mol
Structural Identifiers
SMILESCC=P
InChIInChI=1S/C2H5P/c1-2-3/h2-3H,1H3
InChIKeyKTZGTVKCIHIUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phosphapropene (CAS 107257-40-9) – Core Identity and Procurement-Relevant Profile


1-Phosphapropene (ethylidenephosphane, C₂H₅P, MW 60.03 g/mol) is the simplest methyl-substituted phosphaalkene, featuring a genuine P=C double bond [1]. As the direct phosphorus analogue of propene, it belongs to the class of low-coordinate organophosphorus compounds that serve as foundational models for understanding P=C bonding, electronic structure, and reactivity [2]. The compound is generated in the gas phase via vacuum dehydrochlorination of 1-chloroethylphosphine and characterized in situ by photoelectron spectroscopy [3]. Its commercial availability is typically at 95% purity for research use, with suppliers listing it as a specialty chemical for non-human research applications .

Why 1-Phosphapropene Cannot Be Replaced by Other C₂H₅P Isomers or Generic Phosphaalkenes


The molecular formula C₂H₅P accommodates multiple low-energy isomers—including phosphirane, vinylphosphine, 1-phosphapropene, and 2-phosphapropene—each possessing distinct connectivity, electronic structure, and reactivity [1]. Although these isomers lie within a narrow energy window, their interconversion barriers are substantial (235–263 kJ mol⁻¹), meaning they are kinetically distinct species under ambient conditions [2]. Furthermore, 1-phosphapropene exhibits ionization energies (πP=C 9.75 eV; np 10.35 eV) that differ markedly from the parent phosphaethene (10.30 and 10.70 eV), reflecting methyl substitution effects that modulate frontier orbital energies and, consequently, reactivity toward electrophiles, nucleophiles, and metal coordination [3]. Substituting 1-phosphapropene with vinylphosphine or phosphirane would therefore alter both thermodynamic stability and reaction pathway accessibility, undermining reproducibility in applications where P=C bond electronics are critical.

1-Phosphapropene – Quantitative Differentiation Evidence Against Closest Analogs


Vertical Ionization Energy: 1-Phosphapropene vs. Phosphaethene (Direct Photoelectron Spectroscopy Comparison)

In a direct head-to-head gas-phase photoelectron spectroscopy study, 1-phosphapropene exhibits a πP=C vertical ionization energy of 9.75 eV and an np ionization energy of 10.35 eV, compared to 10.30 eV and 10.70 eV for the unsubstituted parent phosphaethene [1]. The methyl group lowers both ionization energies by 0.55 eV (πP=C) and 0.35 eV (np), demonstrating that 1-phosphapropene is a significantly better electron donor than phosphaethene.

Photoelectron Spectroscopy Phosphaalkene Electronic Structure Frontier Orbital Energetics

Thermodynamic Stability Among C₂H₅P Isomers: 1-Phosphapropene Position on the Potential Energy Surface

QCISD(T)/6-311G(d,p)//MP2/6-31G(d,p) calculations reveal that among C₂H₅P isomers, 1-phosphapropene is one of four low-energy species alongside phosphirane, vinylphosphine, and 2-phosphapropene, all possessing similar energy content [1]. The most stable isomer (2-phosphapropene) lies only 5 kJ mol⁻¹ below phosphirane, and 1-phosphapropene is within this low-energy cluster. However, the 1-phosphapropene–vinylphosphine interconversion barrier is approximately 263 kJ mol⁻¹, and the phosphirane–1-phosphapropene pathway proceeds via ethylphosphinidene with a significant barrier [2]. This establishes that 1-phosphapropene is thermodynamically accessible but kinetically persistent under moderate conditions.

Computational Thermochemistry Isomer Stability C₂H₅P Potential Energy Surface

Suprafacial 1,3-Hydrogen Shift: A Reactivity Pathway Unique to 1-Phosphapropene Among Simple Phosphaalkenes

High-level ab initio calculations (QCISD(T)/6-311++G(d,p)//MP2/6-31G(d,p)+ZPE) demonstrate that the 1,3-hydrogen shift interconverting 1-phosphapropene and vinylphosphine (H₃C–CH=PH ⇌ H₂C=CH–PH₂) can proceed via a suprafacial pathway that competes favorably with the antarafacial mode [1]. This represents the first computationally established example of an accessible suprafacial 1,3-hydrogen shift in a main-group system. In contrast, the analogous shift in 2-phosphapropene is restricted to an antarafacial pathway with a barrier of 288 kJ mol⁻¹, and the all-carbon propene system has a much higher barrier of 345 kJ mol⁻¹ [2].

Sigmatropic Rearrangement Phosphapropene Isomerization Pericyclic Reaction Mechanism

Phospha-Ene Reaction Yields: Ethylidenephosphane as a Building Block for Diphosphane and Diphosphete Synthesis

C-Amino-substituted ethylidenephosphane derivatives participate in phospha-ene reactions with methylidenephosphanes at room temperature, affording unsymmetrical 1,2-diphosphanes as a 60:40 diastereomeric mixture in 64% isolated yield [1]. When reacted with chlorophosphane as the enophile in the presence of triethylamine, the same ethylidenephosphanes undergo a regiospecific ene reaction followed by intramolecular ring closure to furnish 3-amino-1,2-dihydro-1,2-diphosphetes in 53–79% yield [2]. These yields are reported for the substituted derivatives; the parent 1-phosphapropene serves as the core P=C ene component scaffold.

Phospha-Ene Reaction Diphosphete Synthesis Organophosphorus Building Block

P=C π–nP Orbital Separation: Electronic Structure Differentiating 1-Phosphapropene from Carbon Analogues

Photoelectron spectroscopy reveals a significant energetic separation between the πP=C and np ionic states in 1-phosphapropene: the πP=C band appears at 9.75 eV and the np band at 10.35 eV, giving a ΔE(π–n) of 0.60 eV [1]. For phosphaethene, this separation is 0.40 eV (10.30 vs. 10.70 eV) [2]. In the all-carbon analogue propene, the π C=C ionization occurs at ~9.73 eV, but the absence of a phosphorus lone pair means the orbital manifold is fundamentally different, with no np donor orbital available for metal coordination [3]. The 0.60 eV gap in 1-phosphapropene places the phosphorus lone pair at an energy accessible for σ-donation to transition metals while retaining a distinct π-acceptor capability, a dual electronic character absent in propene.

Electronic Structure P=C Double Bond Orbital Energetics

1-Phosphapropene – Evidence-Backed Research and Industrial Application Scenarios


Fundamental Phosphaalkene Electronic Structure Benchmarking

1-Phosphapropene serves as the simplest methyl-substituted model for calibrating computational methods on P=C bonds. Its experimentally determined vertical ionization energies (πP=C 9.75 eV, np 10.35 eV) provide a quantitative benchmark for validating DFT and ab initio predictions of frontier orbital energies in phosphaalkenes [1]. Researchers developing new computational protocols for low-coordinate phosphorus compounds can use these values as reference data, leveraging the 0.55 eV shift relative to phosphaethene to test the accuracy of substituent effect modeling.

Organometallic Ligand Design Using P=C Donor-Acceptor Duality

The 0.60 eV π–n orbital separation in 1-phosphapropene, combined with its πP=C ionization energy of 9.75 eV, positions it as a ligand with distinct σ-donor (phosphorus lone pair) and π-acceptor (P=C π*) capabilities [1]. Compared to phosphaethene (ΔE 0.40 eV), 1-phosphapropene offers a wider electronic tuning range for metal coordination. This is directly relevant to the design of W(CO)₅ complexes and related carbonylmetal systems where fine control over metal-to-ligand back-donation is critical for catalytic activity [2].

Thermal Rearrangement and Mechanistic Probe Studies

The experimentally validated suprafacial 1,3-hydrogen shift pathway in the 1-phosphapropene–vinylphosphine system provides a unique pericyclic reaction manifold not available with 2-phosphapropene (antarafacial only, 288 kJ mol⁻¹ barrier) or propene (345 kJ mol⁻¹ barrier) [1]. Researchers investigating sigmatropic rearrangement mechanisms, stereochemical outcomes, or thermal isomerization kinetics can use 1-phosphapropene as a probe molecule to study suprafacial hydrogen migration in a main-group context, with the lower barrier (estimated ~263 kJ mol⁻¹) making experimental observation more accessible than in carbon systems [2].

Phospha-Ene Reaction Methodology Development

Ethylidenephosphane derivatives participate in room-temperature phospha-ene reactions with yields of 64% (diphosphane formation) and up to 79% (dihydrodiphosphete formation) [1]. For methodology chemists developing new P–P or P–C bond-forming reactions, 1-phosphapropene-based substrates offer a demonstrated entry into unsymmetrical 1,2-diphosphanes and 1,2-dihydro-1,2-diphosphetes—heterocyclic scaffolds that are precursors to bidentate phosphorus ligands for homogeneous catalysis. The regiospecificity observed with chlorophosphane enophiles further supports the use of this scaffold in stereoselective synthesis [2].

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